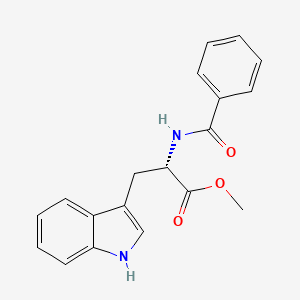

Methyl benzoyl-L-tryptophanate

Description

Significance within Advanced Amino Acid Derivative Chemistry

The significance of Methyl benzoyl-L-tryptophanate in advanced amino acid derivative chemistry stems from its role as a chiral building block and a versatile intermediate in the synthesis of more complex molecules. nih.govresearchgate.net The modification of the parent amino acid, L-tryptophan, by N-acylation and esterification, alters its physicochemical properties, rendering it a valuable tool for chemists. ontosight.ai The benzoyl group, for instance, can influence the molecule's lipophilicity and its interaction with biological targets. ontosight.ai

The field of medicinal chemistry has seen a surge in the use of N-acyl amino acids, including tryptophan derivatives, for the design and discovery of new therapeutic agents. nih.govontosight.ai These derivatives are often employed in peptide synthesis, where the protecting groups on the amino and carboxyl ends allow for controlled chain elongation. ontosight.aisigmaaldrich.com Furthermore, the indole (B1671886) moiety of tryptophan offers a site for various chemical reactions, enabling the creation of a diverse library of compounds with potential biological activities. The study of such derivatives contributes to a deeper understanding of structure-activity relationships, a cornerstone of modern drug development. jmcs.org.mx

Overview of Key Research Trajectories and Interdisciplinary Relevance

The research applications of Methyl benzoyl-L-tryptophanate and its analogues extend across multiple scientific disciplines, underscoring its interdisciplinary relevance. A prominent area of investigation is in the development of novel antifungal agents. Research has demonstrated that N-benzoyl amino acid esters, including those derived from tryptophan, exhibit notable activity against pathogenic fungi such as Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxscielo.org.mx This line of inquiry is particularly crucial given the rise of fungal infections and the growing concern of antimicrobial resistance.

Beyond mycology, tryptophan derivatives are being explored in the context of neuropharmacology. For example, N-acyl-L-tryptophan benzyl (B1604629) esters have been identified as potent antagonists of the substance P receptor (neurokinin-1 receptor), a target implicated in pain, inflammation, and mood disorders. nih.govacs.org While this research focuses on the benzyl ester, it highlights the potential of N-acylated tryptophan derivatives in neuroscience. The broader field of tryptophan metabolism is also a subject of intense study, with its derivatives playing roles in various physiological and pathological processes, from immune responses to neurological disorders. nih.govnih.gov The chemical synthesis of these derivatives is a key enabler of such research, providing the necessary tools to probe complex biological systems. chemscene.com

Detailed Research Findings

A study focused on the synthesis and antifungal activity of a series of N-benzoyl amino acid esters provided specific data on Methyl benzoyl-L-tryptophanate. In this research, the compound was synthesized and characterized, and its ability to inhibit the growth of filamentous fungi was evaluated. The synthesis involved the coupling of a benzoic acid derivative with L-tryptophan methyl ester. scielo.org.mx The characterization of the resulting yellow solid included its melting point and yield. scielo.org.mx

The antifungal activity was assessed against A. fumigatus and F. temperatum. The findings indicated that N-benzoylamino methyl esters were generally more potent antifungal agents compared to their corresponding N-benzoyl amino acids. scielo.org.mxscielo.org.mx This suggests that the esterification of the carboxyl group is beneficial for this specific biological activity. The study also explored structure-activity relationships, noting that the nature of the amino acid side chain and substituents on the benzoyl ring influence the antifungal potency. jmcs.org.mx

Below is a data table summarizing the findings for Methyl benzoyl-L-tryptophanate from this study.

Research Findings for Methyl Benzoyl-L-Tryptophanate

| Property | Value | Reference |

|---|---|---|

| Physical Appearance | Yellow solid | scielo.org.mx |

| Melting Point | 107–109 °C | scielo.org.mx |

| Yield | 45% | scielo.org.mx |

| Antifungal Activity (% Inhibition at 640 µg/mL) | ||

| Aspergillus fumigatus | Not specified as highly active | scielo.org.mx |

Structure

3D Structure

Properties

CAS No. |

2717-75-1 |

|---|---|

Molecular Formula |

C19H18N2O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl (2S)-2-benzamido-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C19H18N2O3/c1-24-19(23)17(21-18(22)13-7-3-2-4-8-13)11-14-12-20-16-10-6-5-9-15(14)16/h2-10,12,17,20H,11H2,1H3,(H,21,22)/t17-/m0/s1 |

InChI Key |

WGDLCGXLYAWHCR-KRWDZBQOSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Methyl Benzoyl-L-Tryptophanate and Analogues

Esterification of N-Benzoyl-L-Tryptophan

The direct esterification of N-benzoyl-L-tryptophan with methanol (B129727) is a fundamental approach to synthesizing methyl benzoyl-L-tryptophanate. This acid-catalyzed reaction typically employs a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carboxylic acid, thereby activating it for nucleophilic attack by methanol. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Another effective method involves the use of thionyl chloride in methanol. nih.govresearchgate.net This reagent reacts with methanol to form methyl chlorosulfite, which in situ generates hydrogen chloride, the catalyst for the esterification. This method is advantageous due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

A milder and highly efficient alternative for the esterification of amino acids, including N-protected tryptophan, utilizes trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.netnih.gov This system offers the convenience of room temperature reaction conditions and generally provides good to excellent yields of the corresponding methyl esters. nih.govresearchgate.net The reaction proceeds via the in situ formation of silyl (B83357) esters, which are highly reactive intermediates. core.ac.uk

| Reagent/Catalyst | Conditions | Yield | Reference |

| Methanol/H₂SO₄ | Reflux | Moderate to Good | nih.gov |

| Methanol/Thionyl Chloride | 0°C to Room Temp | Good to Excellent | nih.govresearchgate.net |

| Methanol/TMSCl | Room Temperature | Good to Excellent | nih.govresearchgate.netnih.gov |

Amidation Reactions Employing Peptide Coupling Reagents

Amidation, or peptide coupling, is a widely used strategy for forming the benzoyl group on the nitrogen atom of L-tryptophan methyl ester. This method involves the activation of benzoic acid with a coupling reagent, followed by reaction with the amino group of L-tryptophan methyl ester.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to suppress racemization and improve efficiency. scielo.org.mxpeptide.combachem.com For instance, N-benzoyl-L-tryptophan methyl ester was synthesized using EDC as the coupling reagent in the presence of triethylamine (B128534) and DMAP in dichloromethane. scielo.org.mx

More advanced coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), offer faster reaction times and lower levels of epimerization. bachem.comresearchgate.net HATU is particularly regarded for providing high coupling yields with minimal racemization. researchgate.net

| Coupling Reagent | Additive | Solvent | Yield | Reference |

| EDC | DMAP, Et₃N | CH₂Cl₂ | 45% for N-benzoyl-L-tryptophan methyl ester | scielo.org.mxscielo.org.mx |

| HBTU/HOBt | Base (e.g., DIPEA) | DMF | High | researchgate.net |

| HATU | Base (e.g., DIPEA) | DMF | High | researchgate.net |

N-Acylation Strategies Using Benzoic Anhydride (B1165640)

N-acylation of L-tryptophan methyl ester using benzoic anhydride is another effective route to obtain methyl benzoyl-L-tryptophanate. This reaction is typically carried out in the presence of a base to neutralize the benzoic acid byproduct. A reported procedure involves refluxing a solution of the α-aminoester, benzoic anhydride, and acetic acid. scielo.org.mxscielo.org.mx This method is straightforward and avoids the use of potentially allergenic coupling reagents.

| Reagent | Solvent | Conditions | Reference |

| Benzoic Anhydride | Acetic Acid | Reflux | scielo.org.mxscielo.org.mx |

Stereoselective Synthesis via Dynamic Kinetic Resolution of Oxazol-5(4H)-ones

A more advanced and stereoselective approach involves the dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones (azlactones) derived from N-benzoyl-DL-tryptophan. In this process, the racemic oxazolone (B7731731) is subjected to alcoholysis with methanol in the presence of a chiral catalyst. The catalyst facilitates the rapid racemization of the oxazolone while stereoselectively catalyzing the ring-opening reaction of one enantiomer, leading to a high yield and high enantiomeric excess of the desired L-ester. This methodology is a powerful tool for the asymmetric synthesis of α-amino acid esters.

Convenient Amino Acid Methyl Ester Preparation Methods utilizing Silyl Reagents

The use of silyl reagents, particularly trimethylchlorosilane (TMSCl), provides a convenient and efficient method for the preparation of amino acid methyl esters, which are key intermediates for the synthesis of methyl benzoyl-L-tryptophanate. nih.govresearchgate.netnih.gov The reaction of an amino acid with methanol in the presence of TMSCl at room temperature leads to the formation of the corresponding methyl ester hydrochloride in good to excellent yields. nih.govresearchgate.net This method is compatible with a wide range of natural and synthetic amino acids. The process is believed to proceed through the formation of a silyl ester intermediate, which is more susceptible to nucleophilic attack by methanol. core.ac.uk

| Amino Acid | Reagent | Conditions | Yield | Reference |

| L-Tryptophan | TMSCl, Methanol | Room Temp, 12h | Not specified, but generally good to excellent for amino acids | nih.govresearchgate.netscielo.org.mx |

N-Alkylation Approaches for Complex Tryptophanate Derivatives (e.g., Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate)

The synthesis of more complex tryptophanate derivatives, such as those involving N-alkylation, requires specialized strategies. While direct N-alkylation of the indole (B1671886) nitrogen is common, selective alkylation at the α-amino group often requires protection of the indole nitrogen first. nih.gov

For the synthesis of N-alkylated amino methyl esters, reductive amination is a key method. This involves the reaction of an α-amino methyl ester with an aldehyde or ketone to form a Schiff base, which is then reduced in situ with a reducing agent like sodium borohydride. google.comchimia.ch

Another approach involves the alkylation of N-protected amino acids. For example, N-sulfonamides, such as those derived from o-nitrobenzenesulfonyl (o-NBS) chloride, can be alkylated under basic conditions. monash.edu The subsequent removal of the protecting group yields the N-alkylated amino acid.

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing L-tryptophan derivatives. These biocatalytic pathways often operate under mild conditions and can achieve high levels of specificity.

Tryptophanase-Catalyzed Methylation of L-Tryptophan

The enzyme tryptophanase (Trpase) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that can catalyze the reversible β-elimination of L-tryptophan to form indole, pyruvate (B1213749), and ammonium (B1175870). ebi.ac.uk This reactivity can be harnessed for the synthesis of tryptophan derivatives.

While tryptophanase was previously thought to be inactive towards tryptophan derivatives with substitutions at the 2-position of the indole ring, studies have shown that it can indeed catalyze the formation of 2-methyl-L-tryptophan. nih.gov This reaction can proceed from 2-methylindole (B41428) and L-serine, or from 2-methylindole, pyruvate, and an ammonium ion. nih.gov Kinetic studies involving the α-deuterated analogue of 2-methyl-L-tryptophan revealed a primary deuterium (B1214612) isotope effect, indicating that the removal of the α-proton is a significant rate-determining step in the enzymatic reaction. nih.gov

The catalytic cycle of tryptophanase involves several steps:

Formation of a Michaelis complex between the enzyme and the amino acid substrate.

Transaldimination to form an external aldimine.

Abstraction of the alpha-proton to form a quinonoid intermediate.

Tautomerization of the indolyl group.

Elimination of indole and formation of an aminoacrylate Schiff base intermediate.

Restoration of the internal aldimine.

Release of aminoacrylate, which then decomposes to pyruvate and ammonia. ebi.ac.uk

The degradation of L-tryptophan by tryptophanase, encoded by the tnaA gene, is a key regulatory point in its biosynthesis in microorganisms like Escherichia coli. mdpi.com Inactivation of this enzyme is a common strategy to enhance the production of L-tryptophan in industrial fermentation processes. mdpi.com

Synthesis of L-Tryptophan Derivatives with Isotopic Labeling

Isotopically labeled L-tryptophan and its derivatives are invaluable tools for studying biological systems, including enzyme mechanisms and protein structure. rsc.org Enzymatic synthesis provides an efficient route to these labeled compounds.

Tryptophanase has been utilized for the synthesis of L-tryptophan derivatives methylated on the indole moiety and selectively labeled with deuterium and tritium (B154650) at the 2-position of the side chain. nih.gov This method involves the enzymatic coupling of the appropriate methylated indole with S-methyl-L-cysteine, catalyzed by tryptophanase. nih.gov This approach has been used to produce a variety of isotopomers for kinetic studies. nih.gov

Another biocatalytic strategy for producing isotopically labeled tryptophan involves a two-step enzymatic cascade starting from indole, glycine, and formaldehyde. rsc.org This process uses L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase. rsc.org This modular approach allows for the incorporation of isotopes from commercially available labeled precursors, such as (2-¹³C)Glycine, and deuteration at the α-position can be achieved through exchange with a deuterated solvent. rsc.org

Challenges in producing isotopically labeled tryptophan include the high cost of labeled starting materials and the need for high enantiopurity. rsc.org Enzymatic methods can overcome these challenges by offering high selectivity and efficiency. rsc.org For instance, an indole-controlled process has been developed for the efficient isotopic labeling of large G protein-coupled receptors with tryptophan in E. coli. nih.gov This method suppresses the activity of tryptophanase, which can otherwise lead to scrambling of the isotopic label. nih.gov

Chiral Synthesis and Stereochemical Control

The development of synthetic methods that allow for precise control over the stereochemistry of tryptophan derivatives is crucial for accessing molecules with specific biological activities.

Enantioselective Synthesis of Chiral Tryptophan Derivatives via Gold and Zinc Catalysis

Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of tryptophan derivatives. Homogeneous gold catalysis, in particular, has seen a surge in interest due to the ability of cationic gold(I) complexes to act as strong yet tolerant π-acids, catalyzing a variety of transformations of alkenes, alkynes, and allenes. rsc.orgrsc.org

One notable application is the gold(I)-catalyzed enantioselective ring expansion of 1-allenylcyclopropanols, which yields cyclobutanones with a vinyl-substituted quaternary stereogenic center in high enantioselectivities. nih.gov This method represents the first example of an enantioselective gold-catalyzed 1,2-alkyl migration. nih.gov

Zinc catalysts have also proven effective in the synthesis of chiral tryptophan derivatives. A zinc complex deposited on a tryptophan-functionalized nanostructured mesoporous surface (MCM-41) has been shown to be an efficient and reusable heterogeneous catalyst for the one-pot, three-component synthesis of amino benzyl (B1604629) quinolinols and naphthols via a Betti reaction. nih.gov Furthermore, unmodified gold nanoparticles have been used as colorimetric probes for the visual chiral recognition of tryptophan enantiomers. nih.gov

Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation for Tryptophan Derivatives

A significant advancement in the synthesis of enantiomerically enriched tryptophan derivatives is the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. acs.orgacs.org This reaction occurs between 2-substituted indoles and methyl 2-acetamidoacrylate and is catalyzed by a chiral BINOL-derived phosphoric acid in the presence of a stoichiometric amount of a Lewis acid like tin tetrachloride (SnCl₄). acs.orgacs.orgbohrium.com

This method is notable as it is the first example of a tandem conjugate addition/asymmetric protonation reaction using a BINOL·SnCl₄ complex as the catalyst. acs.orgacs.org The reaction proceeds with high yields and enantioselectivity, even on a preparative scale, and provides convergent access to a range of substituted tryptophan derivatives without the need for pre-activation of the indole substrates. acs.orgacs.orgnih.gov The newly formed stereogenic center is established solely at the α-position of the conjugate acceptor through an asymmetric protonation event. acs.org

Table 1: Key Catalysts and Reactions in Chiral Tryptophan Derivative Synthesis

| Catalytic System | Reaction Type | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| (R)-3,3′-dibromo-BINOL·SnCl₄ | Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation | 2-substituted indoles, methyl 2-acetamidoacrylate | Enantioenriched tryptophan derivatives | High yield and enantioselectivity, convergent synthesis. acs.orgacs.org |

| Gold(I)-phosphine complexes | Enantioselective Ring Expansion | 1-allenylcyclopropanols | Cyclobutanones with quaternary stereocenters | High enantioselectivity, broad substrate scope. nih.gov |

| MCM-41-Trp-Zn | Betti Reaction | Aromatic aldehydes, amines, 8-hydroxyquinoline/α-naphthol | Amino benzyl quinolinols and naphthols | Reusable heterogeneous catalyst, high stability. nih.gov |

Stereospecific α-Methylation Strategies for Tryptophan Analogues

The introduction of a methyl group at the α-position of tryptophan creates a chiral center and can significantly impact the biological properties of the resulting analogue. Stereospecific α-methylation strategies are therefore of great interest.

One approach involves the use of tryptophan as a chiron for the synthesis of α-substituted tryptophan derivatives. uq.edu.au In this method, N-alpha-methoxycarbonyl-(S)-tryptophan methyl ester is cyclized to a hexahydropyrrolo[2,3-b]indole system. Deprotonation followed by quenching with an alkylating agent results in alkylation at the C-2 position with retention of configuration. Subsequent cycloreversion affords optically pure α-alkylated tryptophan derivatives. uq.edu.au

The development of α-methyl-L-tryptophan analogues has been shown to improve the in vivo stability of certain peptides. For example, the substitution of L-tryptophan with α-methyl-L-tryptophan in a gastrin-releasing peptide receptor (GRPR) ligand resulted in a derivative with improved metabolic stability. snmjournals.org

Furthermore, the biosynthesis of β-methyltryptophan from L-tryptophan has been shown to involve a stereochemical switch. A three-enzyme cassette can convert L-tryptophan into either (2S,3R)-β-methyltryptophan or (2S,3S)-β-methyltryptophan, with one of the enzymes acting as a stereochemical switch by catalyzing the inversion of the β-stereocenter. nih.gov

Mechanistic Investigations of Chemical Reactivity

The chemical reactivity of methyl benzoyl-L-tryptophanate is centered on its indole nucleus, a site susceptible to various transformations. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and developing novel synthetic applications. This section delves into the oxidative transformations mediated by superoxide (B77818), the mechanisms of oxidative cleavage, and the dynamics of electron and proton transfer in photoreactions involving tryptophan esters.

Superoxide-Mediated Oxidative Transformations of the Indole Nucleus

The indole nucleus of tryptophan and its derivatives is known to be susceptible to oxidation by reactive oxygen species, including the superoxide anion (O₂⁻). Studies on tryptophan analogues, such as N-benzoyl-L-tryptophan, have shed light on the specific pathways of superoxide-mediated oxygenation. tandfonline.com

When N-benzoyl-L-tryptophan is treated with potassium superoxide (KO₂) in dimethyl sulfoxide, the reaction yields specific oxidation products. The major product is 2-benzoylamino-4-(2-formylaminophenyl)-4-oxobutanoic acid, which is a kynurenine-type product resulting from the cleavage of the indole ring. tandfonline.com Another significant product is l-benzoyl-2-carboxy-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole, a tricyclic compound. tandfonline.com The formation of these products highlights the dual reactivity of the indole nucleus towards superoxide, leading to both ring-opening and cyclization pathways.

The distribution of products appears to be influenced by the nature of the substituent on the amino acid's carboxyl group. For instance, while N-benzoyl-L-tryptophan yields a substantial amount of the tricyclic product, the corresponding n-butylamide derivative predominantly forms a dioxindole-type compound. tandfonline.com This suggests that the carboxyl group's structure plays a significant role in directing the oxidative transformation pathway of the indole nucleus. tandfonline.com

Table 1: Products of Superoxide-Mediated Oxygenation of N-benzoyl-L-tryptophan

| Product Name | Product Type | Yield (%) |

| 2-benzoylamino-4-(2-formylaminophenyl)-4-oxobutanoic acid | N-formylkynurenine-type | 42.1 |

| l-benzoyl-2-carboxy-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole | Tricyclic | 27.4 |

Analysis of Reaction Mechanisms in Oxidative Cleavage

The oxidative cleavage of the indole ring in tryptophan derivatives is a key transformation in both biological systems and synthetic chemistry. The mechanism often involves the initial oxidation of the indole C2-C3 double bond.

In the context of superoxide-mediated oxidation, the formation of N-formylkynurenine-type products from tryptophan analogues proceeds through the oxidative cleavage of the pyrrole (B145914) ring of the indole nucleus. tandfonline.com For N-benzoyl-L-tryptophan, this leads to the formation of 2-benzoylamino-4-(2-formylaminophenyl)-4-oxobutanoic acid. tandfonline.com

Electrochemical studies on tryptophan-containing peptides have also provided insights into the oxidative cleavage mechanisms. nih.gov Electrochemical oxidation can lead to specific cleavage next to tryptophan residues, making it a potential alternative to chemical and enzymatic methods for peptide sequencing. nih.gov While the initial oxidation step leading to reactive intermediates is not highly dependent on experimental conditions, the subsequent cleavage reactions are significantly influenced by pH. nih.gov Acidic conditions (pH 1.9-3.1) have been found to be optimal for achieving high cleavage yields, whereas little to no cleavage occurs under basic conditions. nih.gov This suggests that protonation events are crucial for facilitating the bond-breaking steps following the initial oxidation of the indole ring.

The general principle of oxidative cleavage of alkenes, such as the C2-C3 double bond of the indole, can be illustrated by ozonolysis. youtube.comyoutube.com In this reaction, the double bond is cleaved, and each carbon atom of the original double bond becomes double-bonded to an oxygen atom, forming carbonyl groups. While not directly involving superoxide, this reaction provides a fundamental model for understanding the cleavage of unsaturated systems.

Electron Transfer and Proton Transfer Dynamics in Photoreactions Involving Tryptophan Esters

The tryptophan indole ring is an effective electron donor and can participate in photo-induced electron transfer (PET) reactions. nih.gov The photochemistry of tryptophan esters is often initiated by the absorption of light, leading to an excited state that can undergo electron transfer to a suitable acceptor.

Studies on N-phthaloyl derivatives of tryptophan have shown that the photochemical pathway is highly dependent on the nature of the photo-excited process. beilstein-journals.org While intramolecular electron transfer can lead to decarboxylation in other amino acid derivatives, the tryptophan derivative is relatively inert to this process. beilstein-journals.org Decarboxylation is only observed when induced by an intermolecular PET process, suggesting a very efficient back electron transfer in the initially formed radical ion pair. beilstein-journals.org

The dynamics of electron transfer are often coupled with proton transfer events, a process known as proton-coupled electron transfer (PCET). nih.gov In photoreactions involving tryptophan derivatives, the initially formed tryptophan radical cation can undergo deprotonation. The mechanism can be either a concerted process, where electron and proton are transferred simultaneously, or a stepwise process with an initial electron transfer followed by proton transfer. researchgate.net

Laser flash photolysis studies on the photoreaction between benzoylthiophenes and N-BOC-tryptophan methyl ester have indicated that electron transfer from the indole ring precedes proton transfer. researchgate.net This initial electron transfer generates an indolyl radical, which is a key intermediate in the subsequent reactions. researchgate.net The efficiency and pathway of these photoreactions are crucial for applications such as the chemical modification of tryptophan residues in peptides and proteins. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of Methyl benzoyl-L-tryptophanate in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon framework and the proton environments, confirming the connectivity and stereochemistry of the molecule.

1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. scielo.org.mx Analysis of related tryptophan derivatives is typically conducted using deuterated chloroform (B151607) (CDCl₃) as a solvent, with spectra recorded on high-field instruments such as a 400 MHz spectrometer. scielo.org.mxscielo.org.mx

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoyl and indole (B1671886) rings, the amide (N-H) proton, the α-proton at the chiral center, the β-protons of the tryptophan side chain, and the methyl ester protons. For tryptophan derivatives, the α-proton (Hα) signal is typically observed in the 4.78–5.18 ppm range. scielo.org.mx

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. Key signals include the two carbonyl carbons (amide and ester), the aromatic carbons, the α- and β-carbons of the amino acid backbone, and the methyl ester carbon. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl benzoyl-L-tryptophanate in CDCl₃ Predicted values are based on the analysis of L-tryptophan, methyl benzoate, and related N-acyl amino acid esters.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Indole NH | ~8.1-8.3 (broad s) | - |

| Amide NH | ~6.7-7.0 (d) | - |

| Benzoyl H (ortho) | ~7.8-7.9 (d) | ~128.5 |

| Benzoyl H (meta, para) | ~7.4-7.6 (m) | ~127.0, ~131.8 |

| Indole H -2 | ~7.2-7.3 (s) | ~122.5 |

| Indole H -4, H-7 | ~7.6-7.7 (d) | ~118.5, ~111.2 |

| Indole H -5, H-6 | ~7.1-7.2 (m) | ~119.8, ~122.0 |

| α-H | ~5.1-5.2 (m) | ~53.0 |

| β-H ₂ | ~3.4-3.5 (m) | ~27.8 |

| Methyl Ester H ₃ | ~3.7-3.8 (s) | ~52.5 |

| Ester C =O | - | ~172.5 |

| Amide C =O | - | ~167.0 |

| Benzoyl C (ipso) | - | ~134.0 |

| Indole C -3 | - | ~109.5 |

| Indole C -3a, C-7a | - | ~127.5, ~136.2 |

2D NMR Techniques (COSY, HETCOR, HMBC, HSQC) for Connectivity and Stereochemical Assignment

While 1D NMR provides a list of chemical shifts, 2D NMR experiments are required to piece together the molecular puzzle by establishing through-bond and through-space correlations.

Correlation SpectroscopY (COSY) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For Methyl benzoyl-L-tryptophanate, COSY would show a critical correlation between the amide NH proton and the α-proton, which in turn would correlate to the β-protons. This confirms the core amino acid structure. Further correlations would be seen within the benzoyl and indole aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC spectrum maps each proton directly to the carbon atom it is attached to. hmdb.ca This is the most effective method for definitively assigning the signals in the crowded ¹³C NMR spectrum by correlating them to their known proton partners from the ¹H NMR spectrum.

The methyl ester protons (~3.7 ppm) to the ester carbonyl carbon (~172.5 ppm).

The α-proton (~5.1 ppm) to both the ester carbonyl and the amide carbonyl carbons.

The ortho-protons of the benzoyl group (~7.8 ppm) to the amide carbonyl carbon (~167.0 ppm).

The β-protons (~3.4 ppm) to the indole C2 and C3 carbons, confirming the attachment of the side chain.

Heteronuclear Correlation (HETCOR) : HETCOR is an older 2D technique that, like HSQC, correlates proton and carbon signals. Modern experiments like HSQC and HMBC are generally preferred due to their higher sensitivity and resolution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a compound. Tandem mass spectrometry (MS/MS) further allows for controlled fragmentation of the molecule, offering deep insights into its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed with an electrospray ionization (ESI) source, is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). rsc.org This allows for the unambiguous determination of the elemental formula. For Methyl benzoyl-L-tryptophanate, the molecular formula is C₁₉H₁₈N₂O₃.

Table 2: HRMS Data for Methyl benzoyl-L-tryptophanate

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₉H₁₉N₂O₃⁺ | 323.1390 |

| [M+Na]⁺ | C₁₉H₁₈N₂O₃Na⁺ | 345.1209 |

The experimentally measured mass must match this calculated value within a very narrow tolerance (e.g., < 5 ppm) to confirm the elemental composition.

Tandem Mass Spectrometry (LC-ESI-MS/MS) for Impurity Profiling and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a hybrid technique ideal for both confirming the structure of a target compound and for identifying and characterizing impurities in a sample. scielo.org.mx The liquid chromatography step separates the components of a mixture before they enter the mass spectrometer. In the MS/MS stage, the parent ion (e.g., the [M+H]⁺ ion at m/z 323.14) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a structural fingerprint of the molecule.

Expected key fragmentations for Methyl benzoyl-L-tryptophanate would arise from the cleavage of the most labile bonds, such as the ester and amide linkages. libretexts.orgmiamioh.edu

Table 3: Predicted Key MS/MS Fragments for Methyl benzoyl-L-tryptophanate ([M+H]⁺)

| Fragment m/z | Identity/Origin |

| 264.11 | Loss of methoxycarbonyl group [-COOCH₃] |

| 130.06 | Indolylmethyl cation (skatole cation) |

| 105.03 | Benzoyl cation [C₆H₅CO]⁺ |

| 77.04 | Phenyl cation [C₆H₅]⁺ |

This fragmentation pattern helps to confirm the presence and connectivity of the benzoyl group, the tryptophan side chain, and the methyl ester. The technique is also invaluable for impurity profiling, where unexpected masses detected in the initial LC-MS run can be isolated and fragmented to elucidate their structures.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that was historically significant for the analysis of non-volatile and thermally fragile molecules, including peptides and their derivatives. In this method, the sample is dissolved in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This process sputters matrix and analyte ions into the gas phase with minimal fragmentation. For Methyl benzoyl-L-tryptophanate, FAB-MS would primarily be used to confirm the molecular weight by observing the intense protonated molecular ion [M+H]⁺ at m/z 323.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its absolute stereochemistry and solid-state conformation. For chiral molecules like Methyl benzoyl-L-tryptophanate, this technique is invaluable. While specific crystallographic data for Methyl benzoyl-L-tryptophanate is not widely published, the principles of the technique are well-established. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unambiguous assignment of the (L)-configuration at the chiral center and reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal structure.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of Methyl benzoyl-L-tryptophanate from reaction mixtures and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of tryptophan derivatives. nih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common method for separating such compounds. scielo.br The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). scielo.br Detection is frequently carried out using a UV detector, as the benzoyl and indole moieties of the molecule are strong chromophores. scielo.br For analytical purposes, HPLC can provide a quantitative measure of purity by comparing the peak area of the main compound to those of any impurities. In preparative HPLC, the same principles are applied on a larger scale to isolate the pure compound from a mixture. Chiral HPLC, employing a chiral stationary phase, can be used to separate enantiomers and confirm the enantiomeric purity of the L-tryptophan derivative.

Table 1: HPLC Parameters for Tryptophan Derivative Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) scielo.br |

| Mobile Phase | Acetonitrile/Aqueous Buffer scielo.br |

| Detection | UV scielo.br |

| Application | Purity assessment, preparative isolation, chiral separations |

Column Chromatography for Compound Purification

Column chromatography is a widely used and effective method for the purification of Methyl benzoyl-L-tryptophanate on a laboratory scale. scielo.org.mxscielo.org.mx In a typical procedure, a solution of the crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. orgsyn.org A solvent system, or eluent, is then passed through the column. The separation is based on the differential adsorption of the compound and impurities to the stationary phase. For N-benzoyl amino esters, a common eluent system is a mixture of hexane (B92381) and ethyl acetate. scielo.org.mxscielo.org.mx By gradually increasing the polarity of the eluent, the compounds are selectively eluted from the column, allowing for the isolation of pure Methyl benzoyl-L-tryptophanate. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).

Table 2: Column Chromatography Parameters for Purification

| Parameter | Material/Solvent |

| Stationary Phase | Silica Gel orgsyn.org |

| Eluent System | Hexane-Ethyl Acetate scielo.org.mxscielo.org.mx |

| Application | Purification of Methyl benzoyl-L-tryptophanate from reaction byproducts and starting materials. |

Vibrational and Electronic Absorption Spectroscopy for Structural Features

Spectroscopic methods that probe the vibrational and electronic transitions within a molecule are essential for identifying its functional groups and chromophoric systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Methyl benzoyl-L-tryptophanate will exhibit characteristic absorption bands corresponding to its structural components. The N-H stretching vibration of the indole ring is typically observed around 3400 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl will have a characteristic absorption, and the amide carbonyl (from the benzoyl group) will also show a distinct peak. researchgate.net Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule will be present. researchgate.net

Table 3: Key IR Absorption Bands for Methyl benzoyl-L-tryptophanate

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Indole N-H Stretch | ~3400 researchgate.net |

| Ester C=O Stretch | ~1751 researchgate.net |

| Amide C=O Stretch | ~1600-1650 |

| Aromatic/Aliphatic C-H Stretch | ~2900-3100 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. Methyl benzoyl-L-tryptophanate possesses two main chromophores: the indole ring of the tryptophan moiety and the benzoyl group. The indole ring typically exhibits absorption maxima around 270-290 nm. researchgate.net The benzoyl group also absorbs in the UV region. The resulting UV-Vis spectrum is a composite of the absorptions of these two systems, and the exact position and intensity of the absorption bands can be influenced by the solvent environment. researchgate.net This technique is also useful for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound, following the Beer-Lambert law. researchgate.net

Table 4: UV-Vis Absorption Maxima for Chromophores

| Chromophore | Approximate λmax (nm) |

| Indole (Tryptophan) | 270-290 researchgate.net |

| Benzoyl Group | ~230-280 |

Computational Chemistry and Theoretical Investigations of Methyl Benzoyl L Tryptophanate

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

There are no available studies reporting the calculation of ground and excited state properties, such as optimized molecular geometry, vibrational frequencies, or electronic properties (e.g., HOMO-LUMO energies), for Methyl benzoyl-L-tryptophanate using DFT. Similarly, TD-DFT calculations for excited state energies and oscillator strengths have not been reported.

Specific investigations into the electronic transitions and potential intramolecular energy transfer pathways within Methyl benzoyl-L-tryptophanate using TD-DFT or other theoretical methods are not documented in the scientific literature. Research on other tryptophan-containing systems suggests the possibility of energy transfer from the indole (B1671886) moiety to the benzoyl chromophore, but this has not been computationally explored for this specific molecule.

There is no available literature detailing the use of quantum chemical calculations to elucidate reaction mechanisms involving Methyl benzoyl-L-tryptophanate. Such studies would typically investigate transition states and reaction energy profiles for processes like its synthesis or degradation.

Molecular Modeling and Simulation

Specific molecular modeling and simulation studies on Methyl benzoyl-L-tryptophanate are not available in the current body of scientific literature.

No dedicated conformational analysis or equilibrium studies for Methyl benzoyl-L-tryptophanate have been published. Such studies would be essential to understand the molecule's three-dimensional structure and the relative energies of its different conformers in various environments.

There are no published molecular docking studies that predict the binding affinity and interaction modes of Methyl benzoyl-L-tryptophanate with any specific enzyme or receptor target. While docking is a common technique for predicting the biological activity of molecules, it has not been applied to this compound in any available research.

Theoretical Approaches to Supramolecular Interactions

Detailed research findings and data tables for Methyl benzoyl-L-tryptophanate are not available in the reviewed scientific literature. Theoretical studies on closely related N-benzoyl-amino acid derivatives have utilized methods such as Density Functional Theory (DFT) to analyze non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial in their supramolecular assembly. However, without specific studies on Methyl benzoyl-L-tryptophanate, a detailed and accurate discussion, including data tables, cannot be constructed.

Table of Compounds Mentioned

Since no specific data could be presented, a table of compounds is not applicable.

Applications and Advanced Materials Chemistry

Role as a Chiral Synthetic Intermediate in Advanced Organic Synthesis

As a chiral building block, Methyl benzoyl-L-tryptophanate provides a stereochemically defined starting point for the synthesis of intricate molecules, ensuring the precise three-dimensional arrangement required for biological activity or material function.

The core structure of Methyl benzoyl-L-tryptophanate is ideally suited for the synthesis of indole (B1671886) alkaloids, a large class of naturally occurring compounds with diverse and potent biological activities. Its primary role is as a substrate in reactions that form the characteristic fused ring systems of these alkaloids.

A key transformation in this context is the Pictet-Spengler reaction. This reaction involves the condensation of an indole-containing amine with an aldehyde or ketone, followed by ring closure to form a β-carboline ring system, which is the central framework of many indole alkaloids. While L-tryptophan methyl ester itself is a common substrate, the use of the N-benzoyl derivative is strategically important. The benzoyl group acts as a protecting group for the α-amino functionality, preventing it from participating in undesired side reactions and directing the cyclization to occur at the indole ring as intended. Following the successful formation of the β-carboline skeleton, the benzoyl protecting group can be removed under specific conditions to reveal the free amine for further functionalization. This strategic use allows for the construction of complex alkaloids like eudistomins and other β-carboline-containing natural products.

Beyond indole alkaloids, Methyl benzoyl-L-tryptophanate serves as a versatile building block for a wide array of other complex heterocyclic structures that are of interest in medicinal chemistry and materials science. ontosight.aisigmaaldrich.com Its bifunctional nature—possessing both an indole ring and a protected amino acid core—allows for multiple pathways to construct fused and polycyclic systems.

One important class of heterocycles accessible from this precursor are diketopiperazines. These are six-membered rings containing two nitrogen atoms and two carbonyl groups, often found in natural products with significant biological activities. A tryptophan-containing diketopiperazine can be synthesized starting from N-benzoyl-L-tryptophan methyl ester. The process typically involves coupling it with a second amino acid ester. After the peptide bond is formed, the N-benzoyl protecting group is cleaved, and the resulting dipeptide ester undergoes base-catalyzed intramolecular cyclization, with the elimination of methanol (B129727), to form the rigid diketopiperazine ring. This strategy leverages the tryptophan side chain for further diversification, making it a cornerstone in building libraries of complex bioactive molecules.

The inherent chirality of Methyl benzoyl-L-tryptophanate makes it a valuable target and participant in asymmetric transformations, where the goal is to create or resolve a specific enantiomer of a chiral molecule. Its synthesis via dynamic kinetic resolution (DKR) of a racemic precursor is a prime example of its significance.

In one reported methodology, a racemic oxazolone (B7731731) (or azlactone) derived from tryptophan is subjected to methanolysis in the presence of a chiral peptide catalyst. The oxazolone rapidly racemizes under the reaction conditions, meaning both enantiomers are constantly interconverting. The chiral catalyst, however, selectively catalyzes the ring-opening of only one of the oxazolone enantiomers with methanol. This selective reaction effectively "pulls" the equilibrium, converting the entire racemic starting material into a single, highly enantiomerically enriched product: N-benzoyl-L-tryptophan methyl ester. This process highlights the compound not just as a chiral building block, but as the direct, valuable outcome of a sophisticated asymmetric transformation.

Catalytic Applications in Organic Reactions

Derivatives of L-tryptophan methyl ester, the core of Methyl benzoyl-L-tryptophanate, are being explored for the development of novel catalytic systems, particularly those aligned with the principles of green chemistry.

Researchers have successfully developed novel heterogeneous catalysts by immobilizing tryptophan derivatives onto a solid support. In a notable study, N-methacryloyl-L-(+)-tryptophan methyl ester was copolymerized with ethylene (B1197577) glycol dimethacrylate to produce cross-linked polymeric microbeads. These microbeads, with an average diameter of 106–300 μm, serve as a robust and reusable heterogeneous catalyst.

The utility of these beads was demonstrated in the conjugate addition of nitromethane (B149229) to various substituted 2-iminochromenes. The catalyst's performance is summarized in the table below, showcasing its effectiveness in synthesizing a library of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles in good yields. A key advantage of this system is its heterogeneity, which allows the catalyst to be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant drop in activity.

Table 1: Performance of Poly(EGDMA-MATrp) Microbead Catalyst

| Metric | Result |

|---|---|

| Catalyst Type | Heterogeneous Polymeric Microbeads |

| Reaction | Conjugate addition to 2-iminochromenes |

| Solvent | Aqueous media |

| Product Yields | Good |

| Reusability | Reused 5 times without significant loss of activity |

The development of these L-tryptophan methyl ester-derived microbeads is a significant advancement in organocatalysis and green chemistry. The system operates efficiently in aqueous media, reducing the reliance on volatile and often toxic organic solvents. The ability to recover and reuse the catalyst addresses key green chemistry principles of waste reduction and atom economy.

Further investigation through Density Functional Theory (DFT) calculations and experimental results revealed that the catalytic activity is not solely based on simple acid-base interactions. Instead, the mechanism relies on crucial non-covalent interactions, specifically π-π stacking between the electron-rich indole ring of the tryptophan residues within the polymer and the aromatic substrates. This interaction, along with hydrogen bonding, helps to orient the substrates within the catalytic pocket, facilitating the reaction. This reliance on weak interactions mimics enzymatic catalysis and represents a sophisticated approach to designing organocatalytic systems for sustainable chemical synthesis.

Supramolecular Chemistry and Non-Covalent Interactions

The non-covalent interactions driven by the distinct functional groups of Methyl benzoyl-L-tryptophanate are central to its role in supramolecular chemistry. The indole ring of the tryptophan residue and the phenyl ring of the benzoyl group provide extensive opportunities for π-π stacking and hydrophobic interactions. nih.gov Concurrently, the amide linkage offers hydrogen bonding capabilities, making the molecule an interesting candidate for molecular recognition studies.

The field of host-guest chemistry explores the complexation of a "host" molecule with a "guest" molecule through non-covalent forces. vt.edu Methyl benzoyl-L-tryptophanate is an exemplary guest molecule due to its size, shape, and multiple interaction sites.

Crown Ethers: Crown ethers are macrocyclic polyethers known for their ability to bind cationic species. vt.edu While they classically bind alkali metal cations, their larger, more flexible analogues can encapsulate organic ammonium (B1175870) ions. vt.edunih.gov In the context of Methyl benzoyl-L-tryptophanate, the secondary ammonium group, if protonated, could be a primary binding site within the cavity of a crown ether like dibenzo-24-crown-8 (B80794) (DB24C8). nih.gov Quantum chemical studies on the related L-tryptophan guest have shown that both the ammonium and carboxyl groups can form hydrogen bonds with a 24-crown-8 host in the gas phase. nih.gov The presence of the bulky benzoyl group in Methyl benzoyl-L-tryptophanate would likely influence the orientation and stability of such a complex, potentially adding stabilizing π-stacking interactions with aromatic units on the crown ether host. researchgate.net

Pillar[n]arenes: Pillar[n]arenes are a class of macrocyclic hosts with a pillar-shaped, electron-rich cavity, making them highly suitable for recognizing guest molecules. The tryptophan moiety itself is known to contribute to molecular recognition and guest binding through aromatic, hydrogen, and π-π interactions. nih.gov Research on pillar researchgate.netarenes functionalized with L-tryptophan residues has demonstrated their ability to form nanoparticles that can bind guest molecules like fluorescein. nih.gov The binding is stabilized by a combination of hydrogen bonding, electrostatic attraction, hydrophobic interactions, and π-stacking. nih.gov It is conceivable that Methyl benzoyl-L-tryptophanate could act as a guest for pillar[n]arenes, with its benzoyl and indole groups interacting favorably with the host's aromatic cavity.

Table 1: Potential Non-Covalent Interactions in Host-Guest Complexes

| Host Receptor | Potential Guest Interaction Sites on Methyl benzoyl-L-tryptophanate | Type of Interaction | Supporting Evidence/Analogy |

|---|---|---|---|

| Crown Ethers | Protonated Amine (-NH₂⁺-) | Ion-Dipole, Hydrogen Bonding | Complexation of ammonium ions is a cornerstone of crown ether chemistry. vt.edunih.gov |

| Benzoyl Group (C₆H₅) | π-π Stacking | Interactions observed with aromatic crown ethers. researchgate.net | |

| Indole Side Chain | Hydrogen Bonding, π-π Stacking | Tryptophan's indole is a known interaction site. nih.gov | |

| Pillar[n]arenes | Benzoyl and Indole Groups | π-π Stacking, Hydrophobic | Pillararene cavities are designed to bind aromatic guests. nih.gov |

The design of ligands is crucial for the formation of stable and functional metal complexes. researchgate.netbiointerfaceresearch.com Ligands containing amino acid scaffolds are of particular interest due to their biological relevance and versatile coordination modes. L-tryptophan and its derivatives can form stable complexes with various metal ions, including zinc (II) and nickel (II). researchgate.net

In Methyl benzoyl-L-tryptophanate, several potential coordination sites exist. However, the modification of the native amino acid structure significantly alters its coordination behavior. The esterification of the carboxylic acid to a methyl ester removes a key negatively charged coordination site that is often involved in forming stable five- or six-membered chelate rings with a metal ion. biointerfaceresearch.com Consequently, coordination would likely rely on other donor atoms within the molecule.

Potential coordination sites include:

The amide nitrogen and/or carbonyl oxygen.

The nitrogen atom of the indole ring.

The formation of stable metal complexes often depends on the chelate effect, where a polydentate ligand binds to a central metal ion to form multiple rings. biointerfaceresearch.com While the classic amino acid chelation involving the amino and carboxylate groups is blocked in Methyl benzoyl-L-tryptophanate, chelation involving the amide group and the indole nitrogen might be possible, depending on the metal ion and reaction conditions. Studies on related systems have shown that carboxamide functions can provide coordination sites, and proteins themselves demonstrate the vast possibilities of metal coordination by peptide bonds. researchgate.net The benzoyl group, while not a primary coordination site, would exert significant steric and electronic effects on the resulting complex, influencing its geometry, stability, and solubility.

Table 2: Potential Metal Coordination Sites

| Potential Donor Atom | Group | Likelihood of Coordination | Rationale |

|---|---|---|---|

| Amide Oxygen | Benzoyl Amide (-C=O) | Possible | Carbonyl oxygens are known to coordinate to metal ions. |

| Amide Nitrogen | Benzoyl Amide (-NH-) | Possible | Can coordinate, especially upon deprotonation, but generally a weaker donor than the carbonyl oxygen. |

| Indole Nitrogen | Tryptophan Side Chain | Possible | Has been shown to participate in metal coordination in other tryptophan complexes. researchgate.net |

Integration into Peptidomimetic Structures for Research Tools

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like stability against enzymatic degradation and bioavailability. nih.gov These molecules are invaluable as research tools to probe peptide-protein interactions and as starting points for drug discovery. nih.gov

Incorporating unnatural amino acids is a common strategy in creating peptidomimetics. Methyl benzoyl-L-tryptophanate can be viewed as a protected, unnatural amino acid derivative that could be integrated into a peptide sequence. Once incorporated, the benzoyl group would function as a bulky, aromatic side chain.

This modification serves several research purposes:

Probing Binding Pockets: By replacing a natural amino acid with Methyl benzoyl-L-tryptophanate, researchers can study the steric and electronic requirements of a biological receptor's binding site. The bulky benzoyl group can help map the dimensions of a hydrophobic pocket.

Enhancing Affinity: The benzoyl group's aromatic ring can introduce favorable π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a target protein, potentially increasing binding affinity.

Conformational Restriction: The steric bulk of the benzoyl group can restrict the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation, which is a key goal in peptidomimetic design. nih.gov

The synthesis would involve standard peptide coupling techniques, potentially requiring the deprotection of the methyl ester to a free carboxylic acid to allow for amide bond formation with the next amino acid in the sequence. The resulting peptidomimetic would be a valuable tool for structure-activity relationship (SAR) studies, helping to define the key features required for biological activity. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For tryptophan derivatives, research is moving beyond traditional approaches to embrace greener alternatives.

Heterogeneous Catalysis: A significant area of development involves using derivatives of L-tryptophan methyl ester to create reusable, solid-phase catalysts. For instance, cross-linked polymeric microbeads have been synthesized by copolymerizing N-methacryloyl-L-(+)-tryptophan methyl ester (MATrp) with ethylene (B1197577) glycol dimethacrylate (EGDMA). tubitak.gov.trnih.govresearchgate.net These microbeads have proven to be durable and effective heterogeneous catalysts for conjugate addition reactions in aqueous media, a greener alternative to many conventional solvents. nih.govresearchgate.net The catalyst can be reused multiple times without a significant loss of activity, highlighting a sustainable approach to synthesis. tubitak.gov.trresearchgate.net

Enzymatic Resolutions: Biocatalysis offers a highly selective and sustainable route for producing enantiomerically pure compounds. Methods using enzymes like α-chymotrypsin have been reported for the enantioselective hydrolysis of D,L-methyl esters of tryptophan analogs. nih.gov This enzymatic resolution is a practical way to obtain the desired enantiomerically pure L-form, which is crucial for many biological and pharmaceutical applications. nih.gov

Biosynthesis: The broader field of tryptophan derivatives is benefiting from advances in industrial biomanufacturing. nih.gov Engineered microorganisms are being developed to produce a variety of complex tryptophan-based molecules, offering a renewable and potentially more sustainable production platform compared to purely chemical synthesis routes. nih.gov

Development of Advanced Spectroscopic and Analytical Methodologies

As the applications of Methyl benzoyl-L-tryptophanate and its analogs become more complex, the need for advanced analytical techniques to characterize them and their reaction products grows.

Standard characterization of N-benzoyl-L-tryptophan methyl ester involves purification by column chromatography and analysis using spectroscopic methods where chemical shifts are quoted in parts per million (ppm). scielo.org.mx However, more sophisticated methods are being employed for related compounds, particularly in high-sensitivity fields like nuclear medicine. For example, in the development of radiolabeled peptide ligands that incorporate tryptophan derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC), specifically radio-RP-HPLC, is essential for purification and analysis. snmjournals.org This technique allows for the precise separation and quantification of the radiolabeled product from unlabeled precursors and impurities, which is critical for ensuring the purity of diagnostic and therapeutic agents. snmjournals.org Future research will likely see the increased application of multidimensional NMR spectroscopy and high-resolution mass spectrometry to provide even more detailed structural elucidation and mechanistic insights.

Expansion of Multiscale Computational Modeling in Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for predicting molecular properties and understanding complex reaction mechanisms at the atomic level. For tryptophan-derived materials, computational models are being used to complement experimental findings.

In studies involving polymeric microbeads derived from L-(+)-tryptophan methyl ester, computational calculations using methods like the 6-311++G(d,p) basis set have been employed to determine the optimized structures of the components in the gas phase. researchgate.net Such modeling helps to understand the non-covalent interactions, such as π-π stacking between the indole (B1671886) ring of the tryptophan moiety and other aromatic compounds, which are crucial for the catalytic activity and affinity of these materials. tubitak.gov.tr By expanding these computational models, researchers can simulate transition states, predict reaction outcomes, and rationally design more efficient catalysts and materials with tailored properties, thereby accelerating the development cycle.

Innovative Applications in Chemical Synthesis and Materials Science

The unique structure of Methyl benzoyl-L-tryptophanate, combining a chiral amino acid core with aromatic groups, makes it and its precursors valuable building blocks for a range of innovative applications.

Heterogeneous Catalysis: As previously mentioned, polymers derived from L-tryptophan methyl ester are finding use as highly efficient and reusable heterogeneous catalysts. tubitak.gov.trnih.govresearchgate.net The [poly(EGDMA-MATrp)] microbeads, for example, have been successfully used to catalyze the synthesis of various 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles in good yields. nih.govresearchgate.net The success of these materials is attributed to hydrophobic interactions and π-π stacking involving the tryptophan residues. tubitak.gov.tr

Peptide Synthesis: L-tryptophan methyl ester is a common starting material in peptide synthesis. sigmaaldrich.com The ester group protects the carboxylic acid functionality of the amino acid, allowing for the controlled formation of peptide bonds. Its derivatives are incorporated into complex peptides, including those with therapeutic potential. For example, α-Methyl-l-tryptophan has been substituted for L-tryptophan in radiolabeled peptide ligands to improve their in vivo stability for applications in nuclear medicine. snmjournals.org

Functional Materials: The ability of the indole ring in the tryptophan structure to engage in π-π stacking makes it an attractive component for functional materials. Polymeric microbeads containing N-methacryloyl-L-(+)-tryptophan methyl ester have demonstrated a high affinity for aromatic compounds, leading to their use in solid-phase extraction to remove organic contaminants from aqueous solutions. tubitak.gov.tr This points toward broader applications in environmental remediation and chemical separation technologies.

Q & A

Basic: What is the established protocol for synthesizing Methyl benzoyl-L-tryptophanate, and what critical parameters influence reaction efficiency?

Methodological Answer:

The synthesis involves reductive amination of (S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-aminium chloride with benzaldehyde (4.0 eq.) using sodium cyanoborohydride (2.5 eq.) in methanol at room temperature . Key parameters include:

- Stoichiometry : Excess benzaldehyde ensures complete conversion of the amine intermediate.

- Reducing Agent : Sodium cyanoborohydride is preferred for its selectivity in aqueous-compatible conditions.

- Purification : Column chromatography (PE/EtOAc = 2:1) achieves 86% yield, with TLC monitoring (Rf = 0.25 in PE/EtOAc 3:1) .

Basic: Which spectroscopic methods are most reliable for characterizing Methyl benzoyl-L-tryptophanate?

Methodological Answer:

- 1H-NMR : Key signals include the indole N-H at δ 10.84 ppm and benzyl protons at δ 7.28–7.18 ppm. Coupling constants (e.g., J = 13.6 Hz for C13-H) confirm stereochemistry .

- 13C-NMR : The carbonyl signal at δ 174.54 ppm (C-11) and aromatic carbons (δ 128.05–109.77 ppm) validate structural integrity .

- TLC : Use PE/EtOAc 3:1 for rapid purity assessment .

Advanced: How can researchers optimize the synthesis to improve yield and purity?

Methodological Answer:

- Stoichiometric Adjustments : Test excess benzaldehyde (up to 5.0 eq.) to drive reaction completion.

- Alternative Reducing Agents : Compare NaBH3CN with NaBH(OAc)3 for improved selectivity .

- Purification Optimization : Explore gradient elution in chromatography or recrystallization from methanol/water mixtures.

- Enzymatic Approaches : Consider engineered tryptophan synthases for stereocontrol, as demonstrated in L-tryptophan biosynthesis .

Advanced: What methodological considerations are essential when analyzing Methyl benzoyl-L-tryptophanate in biological matrices?

Methodological Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with HLB cartridges, preconditioned with methanol, to recover >90% of indole derivatives .

- Matrix Effects : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .

- Internal Standards : Spike with deuterated analogs (e.g., BP-3-d5) to correct for ionization variability in LC-MS .

- Statistical Validation : Apply ANOVA or t-tests to assess inter-day precision, with a CV threshold of <15% .

Advanced: How should researchers address discrepancies in reported biological activities of derivatives?

Methodological Answer:

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables.

- Analytical Cross-Validation : Use orthogonal techniques (HPLC, NMR) to confirm compound identity and purity .

- Meta-Analysis : Evaluate literature for trends in structure-activity relationships (SAR), noting substituent effects on indole rings .

Advanced: What strategies evaluate the stereochemical stability of Methyl benzoyl-L-tryptophanate?

Methodological Answer:

- Chiral Chromatography : Use amylose-based columns with hexane/isopropanol gradients to monitor enantiomeric excess .

- Circular Dichroism (CD) : Track changes in Cotton effects under stress conditions (e.g., UV exposure, pH shifts).

- Kinetic Studies : Measure racemization rates at elevated temperatures using 1H-NMR .

Basic: What purification techniques are recommended for isolating Methyl benzoyl-L-tryptophanate?

Methodological Answer:

- Column Chromatography : PE/EtOAc (2:1) effectively separates polar byproducts .

- Crystallization : Use methanol/ethyl acetate mixtures to obtain high-purity crystals (mp: 136–138°C) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve trace impurities .

Advanced: How can computational modeling enhance structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding affinities with biological targets (e.g., serotonin receptors) .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability of the benzoyl group under physiological conditions.

- QSAR Models : Train algorithms on NMR-derived electronic parameters (e.g., chemical shifts) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.